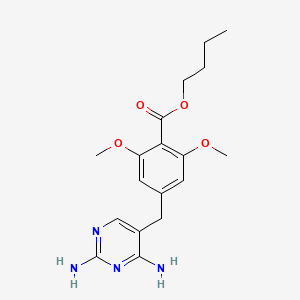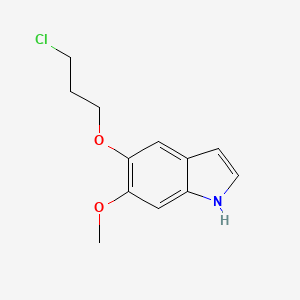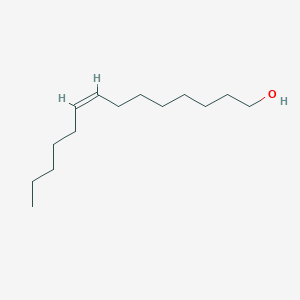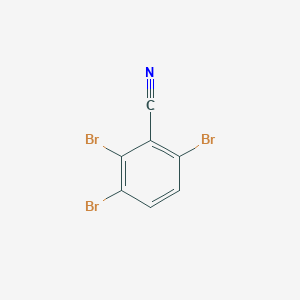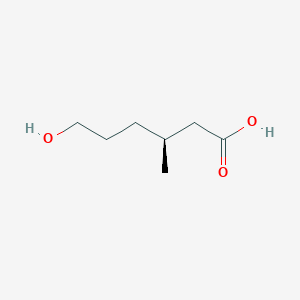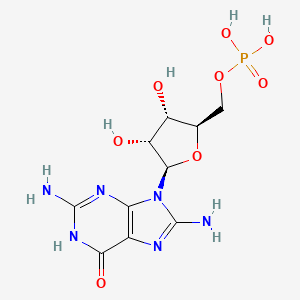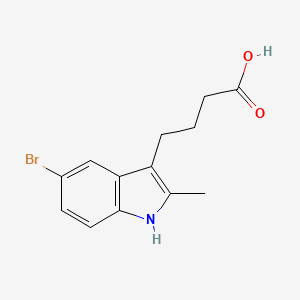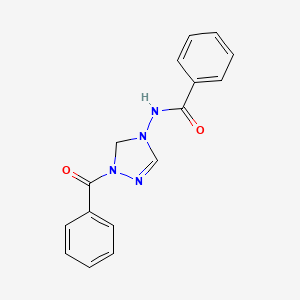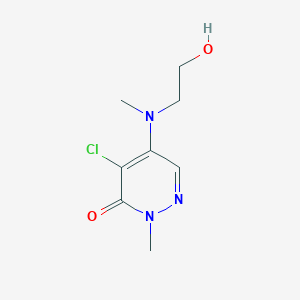
4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is a chemical compound with a molecular formula of C8H12ClN3O2 It is a pyridazinone derivative, which is a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylpyridazin-3(2H)-one and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
- 4-Chloro-5-(4-morpholinyl)-3(2H)-pyridazinone
- 4-Chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone
Uniqueness
4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro group, hydroxyethyl group, and methylamino group makes it a versatile compound for various research applications.
Propiedades
Número CAS |
66429-95-6 |
|---|---|
Fórmula molecular |
C8H12ClN3O2 |
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
4-chloro-5-[2-hydroxyethyl(methyl)amino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C8H12ClN3O2/c1-11(3-4-13)6-5-10-12(2)8(14)7(6)9/h5,13H,3-4H2,1-2H3 |
Clave InChI |
GJSVICVTUOWWIY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)N(C)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
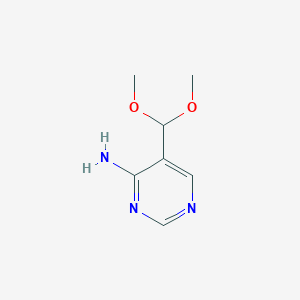

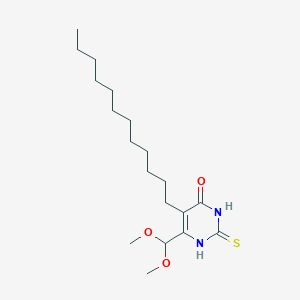
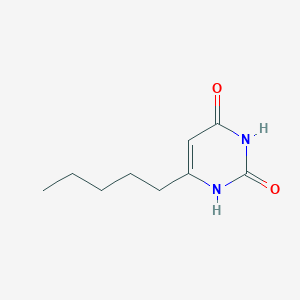
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
